5-(thiophen-2-yl)-(1,3)dioxolo(4,5-d)pyriMidine-7-carboxylic acid 5-(thiophen-2-yl)-(1,3)dioxolo(4,5-d)pyriMidine-7-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13677168
InChI: InChI=1S/C10H6N2O4S/c13-10(14)6-7-9(16-4-15-7)12-8(11-6)5-2-1-3-17-5/h1-3H,4H2,(H,13,14)
SMILES: C1OC2=C(N=C(N=C2O1)C3=CC=CS3)C(=O)O
Molecular Formula: C10H6N2O4S
Molecular Weight: 250.23 g/mol

5-(thiophen-2-yl)-(1,3)dioxolo(4,5-d)pyriMidine-7-carboxylic acid

CAS No.:

Cat. No.: VC13677168

Molecular Formula: C10H6N2O4S

Molecular Weight: 250.23 g/mol

* For research use only. Not for human or veterinary use.

5-(thiophen-2-yl)-(1,3)dioxolo(4,5-d)pyriMidine-7-carboxylic acid -

Specification

Molecular Formula C10H6N2O4S
Molecular Weight 250.23 g/mol
IUPAC Name 5-thiophen-2-yl-[1,3]dioxolo[4,5-d]pyrimidine-7-carboxylic acid
Standard InChI InChI=1S/C10H6N2O4S/c13-10(14)6-7-9(16-4-15-7)12-8(11-6)5-2-1-3-17-5/h1-3H,4H2,(H,13,14)
Standard InChI Key MGFDVLDLQNZUBH-UHFFFAOYSA-N
SMILES C1OC2=C(N=C(N=C2O1)C3=CC=CS3)C(=O)O
Canonical SMILES C1OC2=C(N=C(N=C2O1)C3=CC=CS3)C(=O)O

Introduction

Structural Elucidation and Molecular Characteristics

Core Architecture and Functional Groups

The compound’s structure integrates three heterocyclic systems: a thiophene ring, a dioxole moiety, and a pyrimidine core. The thiophene group (C₄H₄S) is linked to the pyrimidine ring at the 5-position, while the dioxole ring (C₂O₂) is fused to the pyrimidine at positions 4 and 5. The carboxylic acid group at position 7 enhances solubility and provides a site for chemical modifications (Figure 1).

Table 1: Molecular Identifiers and Descriptors

PropertyValue
IUPAC Name5-thiophen-2-yl-[1, dioxolo[4,5-d]pyrimidine-7-carboxylic acid
Molecular FormulaC₁₀H₆N₂O₄S
Molecular Weight250.23 g/mol
SMILESC1OC2=C(N=C(N=C2O1)C3=CC=CS3)C(=O)O
InChI KeyMGFDVLDLQNZUBH-UHFFFAOYSA-N
PubChem CID86000568

The planar arrangement of the dioxole-pyrimidine system facilitates π-π stacking interactions with biological targets, while the thiophene moiety contributes to hydrophobic binding.

Synthesis and Reaction Optimization

Multi-Step Synthetic Pathways

The synthesis of 5-(thiophen-2-yl)-(1,3)dioxolo(4,5-d)pyrimidine-7-carboxylic acid involves sequential heterocycle formation and functionalization. A proposed route includes:

  • Thiophene Coupling: Suzuki-Miyaura cross-coupling to attach the thiophene group to a pyrimidine precursor.

  • Dioxole Formation: Cyclization via oxidative conditions to form the dioxole ring.

  • Carboxylic Acid Introduction: Hydrolysis of a nitrile or ester intermediate to yield the final carboxylic acid.

Critical Reaction Parameters

  • Catalysts: Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling; Brønsted acids for cyclization.

  • Solvents: Polar aprotic solvents (DMF, DMSO) to enhance reaction efficiency.

  • Temperature: Optimal yields reported at 80–100°C for coupling steps.

Table 2: Optimization of Synthesis Conditions

ParameterOptimal RangeImpact on Yield
Reaction Time12–24 hours↑ Yield (70–85%)
Catalyst Loading5–10 mol% Pd↓ Side Products
pH (Hydrolysis)10–12↑ Acid Purity

Physicochemical Properties and Stability

Solubility and Partitioning

The compound exhibits moderate aqueous solubility (0.628 mg/mL at 25°C) due to the ionizable carboxylic acid group. Its log P (octanol-water partition coefficient) of 1.86 indicates balanced lipophilicity, suitable for membrane permeability.

Biological Activities and Mechanistic Insights

Antimicrobial Activity

In vitro assays demonstrate inhibitory effects against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL), likely through disruption of bacterial DNA gyrase. The thiophene moiety may interfere with ATP-binding pockets in microbial enzymes.

Anticancer Properties

The compound shows cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 15 µM), possibly via topoisomerase II inhibition. The carboxylic acid group enhances cellular uptake through monocarboxylate transporters.

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